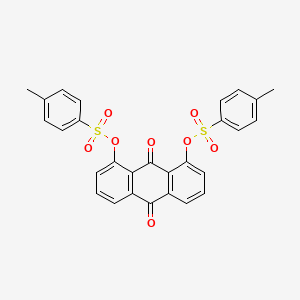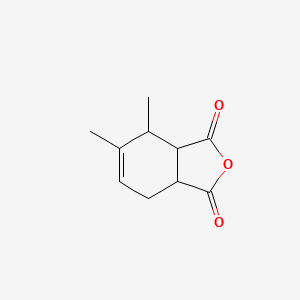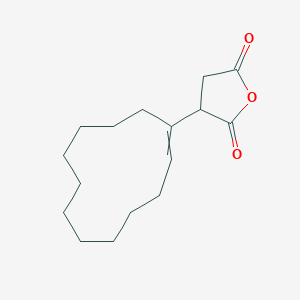![molecular formula C12H26NO4PSi B14485190 Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate CAS No. 65180-13-4](/img/structure/B14485190.png)
Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains a phosphonate group, a cyano group, and a trimethylsilyl group, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable alkylating agent under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate diethyl phosphite, followed by the addition of 3-cyano-3-[(trimethylsilyl)oxy]butyl bromide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates depending on the reagent used.
Aplicaciones Científicas De Investigación
Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the cyano group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be cleaved to reveal reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphite
- Trimethylsilyl cyanide
- Diethyl [difluoro(trimethylsilyl)methyl]phosphonate
Uniqueness
Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility. Unlike diethyl phosphite, it contains a cyano group that enhances its nucleophilicity. Compared to trimethylsilyl cyanide, it has a phosphonate group that allows for diverse chemical transformations.
Propiedades
Número CAS |
65180-13-4 |
|---|---|
Fórmula molecular |
C12H26NO4PSi |
Peso molecular |
307.40 g/mol |
Nombre IUPAC |
4-diethoxyphosphoryl-2-methyl-2-trimethylsilyloxybutanenitrile |
InChI |
InChI=1S/C12H26NO4PSi/c1-7-15-18(14,16-8-2)10-9-12(3,11-13)17-19(4,5)6/h7-10H2,1-6H3 |
Clave InChI |
SHRMBQUSRBMGBH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCC(C)(C#N)O[Si](C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


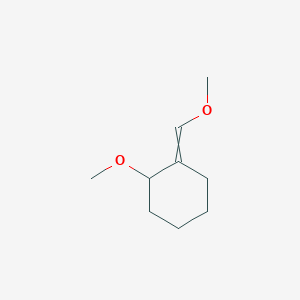
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
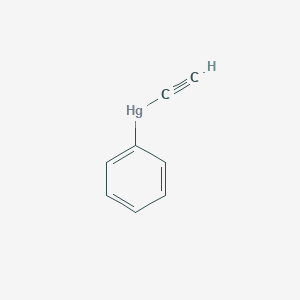
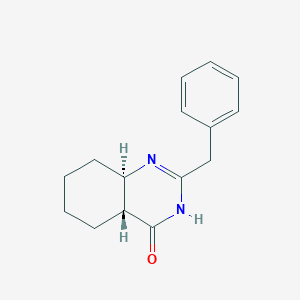
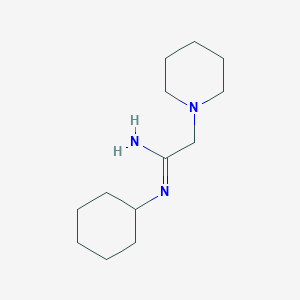
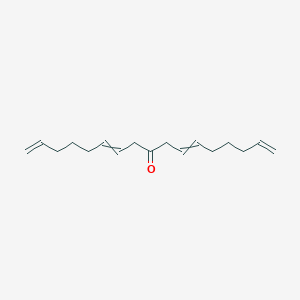

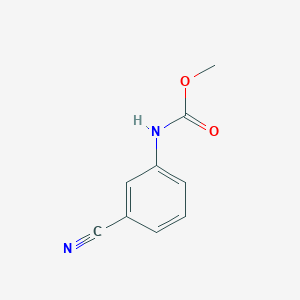

![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
